molecular formula C11H12N2O B1416617 N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine CAS No. 886851-44-1

N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine

Cat. No. B1416617
M. Wt: 188.23 g/mol
InChI Key: UDZJNNURWGNFCN-UHFFFAOYSA-N
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Description

N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine is an aralkylamine . Its molecular formula is C11H12N2O and it has a molecular weight of 188.23 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 1-[6-(furan-2-yl)pyridin-3-yl]-N-methylmethanamine . The InChI string is InChI=1S/C11H12N2O/c1-12-7-9-4-5-10(13-8-9)11-3-2-6-14-11/h2-6,8,12H,7H2,1H3 and the canonical SMILES string is CNCC1=CN=C(C=C1)C2=CC=CO2 .


Physical And Chemical Properties Analysis

The computed properties of N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass is 188.094963011 g/mol and the monoisotopic mass is also 188.094963011 g/mol . The topological polar surface area is 38.1 Ų and it has a heavy atom count of 14 .

Scientific Research Applications

Paraquat Poisonings and Lung Toxicity

Paraquat dichloride is a widely used herbicide known for its efficacy in weed elimination. However, its toxicological impact, especially on the lungs, is a significant concern. The substance tends to accumulate in the lung, leading to severe toxic effects primarily due to oxidative stress. Efforts have been made to understand these mechanisms better and manage the clinical implications of paraquat poisoning (Dinis-Oliveira et al., 2008).

Pharmaceutical Applications of N-Methyl-2-pyrrolidone

N-Methyl-2-pyrrolidone (NMP) is recognized for its strong solubilizing capabilities, finding applications in various industrial sectors, including pharmaceuticals. Its comparison with other common solvents in terms of properties like solubilization efficacy and toxicity reveals NMP's viability as a pharmaceutical solvent (Jouyban et al., 2010).

Synthetic Pathways and Contaminants of Amphetamine-type Substances

The production pathways of amphetamine-type substances (ATS) can lead to a multitude of contaminants, crucial for forensic investigations. Understanding these synthetic pathways and associated contaminants is vital for linking seizures and pinpointing manufacturing locations (Stojanovska et al., 2013).

Chemical Inhibitors of Cytochrome P450 Isoforms

Cytochrome P450 enzymes are central to drug metabolism, making the study of their chemical inhibitors critical for anticipating drug-drug interactions. This research discusses the selectivity and potency of various chemical inhibitors, contributing to a better understanding of drug metabolism and interactions (Khojasteh et al., 2011).

Clinical Pharmacology of Synthetic Cathinones

4-Methyl-N-methylcathinone (mephedrone) is a synthetic substance related to amphetamine and hallucinogens. Despite its popularity and widespread use, detailed knowledge about its pharmacodynamics and pharmacokinetics is limited. More research is needed to assess the safety, toxicity, and addiction potential of mephedrone and related substances (Papaseit et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

properties

IUPAC Name

1-[6-(furan-2-yl)pyridin-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-12-7-9-4-5-10(13-8-9)11-3-2-6-14-11/h2-6,8,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZJNNURWGNFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(C=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654820
Record name 1-[6-(Furan-2-yl)pyridin-3-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine

CAS RN

886851-44-1
Record name 6-(2-Furanyl)-N-methyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886851-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[6-(Furan-2-yl)pyridin-3-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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